molecular formula C6H6Br2N2 B1314658 3,6-Dibromobenzene-1,2-diamine CAS No. 69272-50-0

3,6-Dibromobenzene-1,2-diamine

Cat. No.: B1314658
CAS No.: 69272-50-0
M. Wt: 265.93 g/mol
InChI Key: VPMJBJSLTPBZLR-UHFFFAOYSA-N
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Description

3,6-Dibromobenzene-1,2-diamine: is an organic compound with the chemical formula C6H6Br2N2 . It is known for its applications in various chemical processes and is used as an intermediate in organic synthesis and pharmaceutical industries . The compound is characterized by the presence of two bromine atoms and two amino groups attached to a benzene ring.

Biochemical Analysis

Biochemical Properties

3,6-Dibromobenzene-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms and amino groups facilitate its binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, it can form coordination complexes with metal ions, which can alter the activity of metalloenzymes. Additionally, this compound can participate in substitution reactions, further influencing biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with enzymes and proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine atoms and amino groups allow it to form coordination complexes with metal ions, which can inhibit or activate metalloenzymes. Additionally, this compound can participate in substitution reactions, leading to the modification of specific amino acid residues on proteins . These interactions can result in changes in the activity of enzymes and other proteins, ultimately affecting cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable when stored in a dark place under an inert atmosphere at temperatures between 2-8°C . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s bromine atoms and amino groups allow it to participate in substitution reactions, leading to the formation of new metabolites. Additionally, this compound can interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s bromine atoms and amino groups facilitate its binding to specific transporters, allowing it to be transported across cell membranes. Additionally, this compound can bind to intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria and endoplasmic reticulum . Its activity and function can be affected by its localization, with specific interactions occurring in different subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized for commercial use.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,6-Dibromobenzene-1,2-diamine can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

3,6-dibromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJBJSLTPBZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473813
Record name 3,6-dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69272-50-0
Record name 3,6-dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromobenzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

NaBH4 (26 g, 680 mmol, 10 equiv) was added portionwise (2 h) to a vigorously stirred suspension of 4,7-dibromo-benzo[1,2,5]thiadiazole (Step 1.7) (20 g, 68.0 mmol) in EtOH (400 mL), under a nitrogen atmosphere and keeping the internal temperature below 15° C. The reaction mixture was allowed to warm to 30° C., stirred for 1 h, cooled to 5° C., quenched by addition of H2O (50 mL), and concentrated. The residue was diluted with Et2O/H2O. The resulting suspension was filtered and the filtrate extracted with Et2O. The organic phase was washed with H2O and brine, dried (Na2SO4), filtered and concentrated. The residue was triturated in hexane to provide 12 g of the title compound as a white solid: ESI-MS: 262.9/264.9/266.9 [M−H]−; tR=4.20 min (System 1).
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Synthesis routes and methods II

Procedure details

1,4-Dibromonaphthalene (M-16), 2,5-dibromothiophene (M-11), and 9,10-dibromoanthracene (M-18) are available commercially from Acros Organics, a division of Fisher Scientific Co. or Aldrich Chemicals. 5,5′-dibromo-2,2′-bithiophene (M-12) is prepared by bromination of 2,2′-bithiophene, as reported by R. M. Kellogg, A. P. Schaap, and H. Wynberg in Journal of Organic Chemistry, Vol. 34, pp. 343-346 (1969). 4,7-dibromo-2,1,3-benzothiadiazole (M-15) is prepared by bromination of 2,1,3-benzothiadiazole as reported by K. Pilgram, M. Zupan, and R. Skiles in Journal of Heterocyclic Chemistry, Vol. 7, pp. 629-633 (1970). 3,6-Dibromo-1,2-phenylenediamine is synthesized from 4,7-dibromo-2,1,3-benzothiadiazole as reported for the selenium analog reported by C. W. Bird, G. W. H. Cheeseman, and A. A. Sarsfield in Journal of Chemical Society, pp. 4767-4670 (1963) and was converted to 5,8-dibromo-2,3-diphenylquinoxaline (M-17) as reported in the same reference.
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Synthesis routes and methods III

Procedure details

A mixture of 4,7-dibromo-2,1,3-benzothiadiazole (synthesized according to as described in K. Pilgram, J. Heterocycl. Chem., 7 (1970), 629) (16.0 g, 54.4 mmol) and NaBH4 (38.1 g, 1.0 mol) in 500 ml ethanol was stirred at room temperature for 30 hours. The solvent was evaporated and the residue mixed with 500 ml water. The obtained mixture was extracted into diethyl ether (5×150 ml). The combined extracts were washed with brine (2×100 ml) and dried over anhydrous Na2SO4. Evaporation of the solvent and drying under reduced pressure afforded 11.5 g (79.5%) of the product.
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16 g
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500 mL
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Yield
79.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,6-dibromobenzene-1,2-diamine in the described research?

A1: The research abstract describes the synthesis of various monomers incorporating different heterocyclic units. While the specific role of this compound is not explicitly mentioned, its presence in the synthesis section [] suggests its use as a building block for creating larger molecules. The bromine atoms on the molecule likely serve as sites for further chemical modifications, potentially through coupling reactions to introduce other units and build the desired monomer structures.

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